molecular formula C16H14FNO4 B6410367 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxybenzoic acid CAS No. 1261989-04-1

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxybenzoic acid

Cat. No.: B6410367
CAS No.: 1261989-04-1
M. Wt: 303.28 g/mol
InChI Key: GFQGGCTZRFXREV-UHFFFAOYSA-N
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Description

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an ethylcarbamoyl group and a fluorine atom attached to a phenyl ring, which is further connected to a hydroxybenzoic acid moiety

Properties

IUPAC Name

4-[4-(ethylcarbamoyl)-3-fluorophenyl]-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO4/c1-2-18-15(20)11-5-3-9(7-13(11)17)10-4-6-12(16(21)22)14(19)8-10/h3-8,19H,2H2,1H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQGGCTZRFXREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691909
Record name 4'-(Ethylcarbamoyl)-3'-fluoro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261989-04-1
Record name 4'-(Ethylcarbamoyl)-3'-fluoro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxybenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 4-fluoroaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Acylation: The amino group is acylated with ethyl isocyanate to form the ethylcarbamoyl derivative.

    Hydrolysis: The resulting compound is hydrolyzed to introduce the hydroxybenzoic acid moiety.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.

Types of Reactions:

    Oxidation: The hydroxy group in the benzoic acid moiety can undergo oxidation to form quinones.

    Reduction: The ethylcarbamoyl group can be reduced to an amine under specific conditions.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃) in a polar solvent.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxybenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The ethylcarbamoyl group can form hydrogen bonds with active sites of enzymes or receptors, while the fluorine atom enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The hydroxybenzoic acid moiety can participate in redox reactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

  • 4-[4-(Methylcarbamoyl)-3-fluorophenyl]-2-hydroxybenzoic acid
  • 4-[4-(Ethylcarbamoyl)-3-chlorophenyl]-2-hydroxybenzoic acid
  • 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxybenzoic acid

Uniqueness: 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxybenzoic acid is unique due to the combination of its ethylcarbamoyl and fluorine substituents, which confer specific chemical and biological properties. The presence of the hydroxybenzoic acid moiety further enhances its versatility in various applications.

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